molecular formula C7H11NO2 B13030565 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid

2-Azabicyclo[4.1.0]heptane-5-carboxylic acid

Cat. No.: B13030565
M. Wt: 141.17 g/mol
InChI Key: JGYRIFWRPBYDKB-UHFFFAOYSA-N
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Description

2-Azabicyclo[410]heptane-5-carboxylic acid is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes, followed by oxidation. This method is advantageous due to its operational ease and compatibility with a wide range of functional groups and substrates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[4.1.0]heptane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, making them suitable for a broad array of substrates.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

2-Azabicyclo[4.1.0]heptane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure plays a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, but it is known to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[410]heptane-5-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptane-5-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)4-1-2-8-6-3-5(4)6/h4-6,8H,1-3H2,(H,9,10)

InChI Key

JGYRIFWRPBYDKB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1C(=O)O

Origin of Product

United States

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